molecular formula C17H11N5O5S B11776354 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol CAS No. 332883-11-1

2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol

Katalognummer: B11776354
CAS-Nummer: 332883-11-1
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: VYGUJAYAWPIQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a complex organic compound that belongs to the class of oxadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with nitro-substituted aromatic aldehydes. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various ether or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

332883-11-1

Molekularformel

C17H11N5O5S

Molekulargewicht

397.4 g/mol

IUPAC-Name

2-[5-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C17H11N5O5S/c23-13-8-4-2-6-11(13)16-20-21-17(27-16)28-9-14-18-19-15(26-14)10-5-1-3-7-12(10)22(24)25/h1-8,23H,9H2

InChI-Schlüssel

VYGUJAYAWPIQTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CSC3=NN=C(O3)C4=CC=CC=C4O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.